molecular formula C7H6N2OS B6177880 7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one CAS No. 2567498-88-6

7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one

Cat. No. B6177880
CAS RN: 2567498-88-6
M. Wt: 166.2
InChI Key:
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Description

7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one, also known as 7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one, is an organic compound with a molecular formula of C7H6O2N2S. It is a member of the thienopyrimidine family, which are compounds consisting of a thieno-fused pyrimidine ring system. 7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one is a colorless solid that is soluble in water and ethanol. It has been used in a variety of scientific applications, including as a reagent in organic synthesis, as a fluorescent indicator, and as a probe for biological studies.

Scientific Research Applications

7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one,4H-thieno[3,4-d]pyrimidin-4-one has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a fluorescent indicator, and as a probe for biological studies. As a reagent, 7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one,4H-thieno[3,4-d]pyrimidin-4-one can be used in the synthesis of a variety of compounds, including heterocyclic compounds and pharmaceuticals. As a fluorescent indicator, 7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one,4H-thieno[3,4-d]pyrimidin-4-one can be used to detect pH changes in aqueous solutions. As a probe for biological studies, 7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one,4H-thieno[3,4-d]pyrimidin-4-one can be used to investigate the activity of enzymes, as well as the binding of proteins to DNA.

Mechanism of Action

7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one,4H-thieno[3,4-d]pyrimidin-4-one acts as a fluorescent indicator by binding to DNA in a pH-dependent manner. At low pH, the compound binds to DNA and increases the fluorescence intensity of the DNA. At high pH, the compound binds more weakly to DNA and decreases the fluorescence intensity of the DNA. This mechanism of action has been used to detect changes in pH in aqueous solutions.
Biochemical and Physiological Effects
7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one,4H-thieno[3,4-d]pyrimidin-4-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. In vivo studies have shown that the compound can act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of a variety of physiological functions, including mood, anxiety, and appetite.

Advantages and Limitations for Lab Experiments

7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one,4H-thieno[3,4-d]pyrimidin-4-one has several advantages for use in laboratory experiments. The compound is relatively stable and can be stored at room temperature for extended periods of time. It is also soluble in a variety of solvents, including water and ethanol, making it easy to work with in the laboratory. However, the compound is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

There are a variety of potential future directions for research involving 7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one,4H-thieno[3,4-d]pyrimidin-4-one. One potential direction is to further investigate the biochemical and physiological effects of the compound, particularly its effects on enzymes and receptors. Another potential direction is to investigate the potential therapeutic applications of the compound, such as its use as an inhibitor of acetylcholinesterase or as an agonist of the serotonin 5-HT1A receptor. Additionally, further research could be done to investigate the potential applications of 7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one,4H-thieno[3,4-d]pyrimidin-4-one as a fluorescent indicator, as well as its potential use as a reagent in organic synthesis.

Synthesis Methods

7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one,4H-thieno[3,4-d]pyrimidin-4-one can be synthesized via several different methods. The most common method is the condensation reaction of 4-methylthiophenol and 3-amino-2-methylpyridine in the presence of a base such as sodium hydroxide. This reaction yields 7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one,4H-thieno[3,4-d]pyrimidin-4-one as a white solid. Other methods for the synthesis of 7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one,4H-thieno[3,4-d]pyrimidin-4-one include the reaction of 4-methylthiophenol with 2-methyl-3-nitropyridine in the presence of a base, and the reaction of 4-methylthiophenol with 2-methyl-3-chloropyridine in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one involves the condensation of 2-aminothiophene-3-carboxylic acid with acetone in the presence of sulfuric acid, followed by cyclization with formamide and dehydration with phosphorus oxychloride.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "Acetone", "Sulfuric acid", "Formamide", "Phosphorus oxychloride" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophene-3-carboxylic acid with acetone in the presence of sulfuric acid to form 7-methyl-3-oxo-4H-thieno[3,4-d]pyrimidine-4-carboxylic acid", "Step 2: Cyclization of 7-methyl-3-oxo-4H-thieno[3,4-d]pyrimidine-4-carboxylic acid with formamide to form 7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one", "Step 3: Dehydration of 7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one with phosphorus oxychloride to remove the formyl group and form the final product" ] }

CAS RN

2567498-88-6

Product Name

7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one

Molecular Formula

C7H6N2OS

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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